molecular formula C15H15N5O B11846042 N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-63-0

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine

Cat. No.: B11846042
CAS No.: 827031-63-0
M. Wt: 281.31 g/mol
InChI Key: FHQAWLQDAZMCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine is a heterocyclic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a quinazoline core substituted with a methoxypyridazine moiety, making it a valuable candidate for studies in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-methylquinazolin-4-one.

    Introduction of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction. This involves reacting 2-methylquinazolin-4-one with 6-methoxypyridazine-3-amine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Final Amination Step: The final step involves the amination of the intermediate product with dimethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to yield corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine moiety.

    N-(4-(6-Methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide: A compound with similar structural features used in biological studies.

Uniqueness

N-(6-Methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine is unique due to its combination of a quinazoline core and a methoxypyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in medicinal chemistry and materials science, offering potential advantages over similar compounds in terms of specificity and efficacy.

Properties

CAS No.

827031-63-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-(6-methoxypyridazin-3-yl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C15H15N5O/c1-10-16-12-7-5-4-6-11(12)15(17-10)20(2)13-8-9-14(21-3)19-18-13/h4-9H,1-3H3

InChI Key

FHQAWLQDAZMCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NN=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.